Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate
Description
Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within a [2.2.0] ring system and a methyl ester group at the 2-position. Its synthesis typically involves photochemical [2+2] cycloadditions or additions to 5,6-alkenes of 2-azabicyclo[2.2.0]hex-5-enes, as reported in foundational studies . The compound’s strained bicyclic framework and functional group versatility make it a valuable intermediate for pharmaceuticals and agrochemicals, particularly in synthesizing piperidine isosteres and bioactive derivatives (e.g., muscarinic acetylcholine receptor agonists) .
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)8-4-5-2-3-6(5)8/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZCJCFJUKXYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2C1CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate typically involves the cycloaddition reactions. One common method is the [2+2] cycloaddition of suitable precursors under photochemical conditions . This method allows for the formation of the bicyclic structure with high efficiency and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photochemical cycloaddition can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield fully saturated bicyclic compounds.
Scientific Research Applications
Structural Characteristics and Synthesis
Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate features a bicyclic structure that contributes to its unique chemical reactivity and biological activity. The synthesis of this compound often involves various methodologies, including:
- Catalytic Enantioselective C–H Activation : This method allows for the efficient construction of the azabicyclic framework, facilitating the production of compounds with high enantiomeric purity .
- Functionalization Reactions : The compound can undergo olefin functionalization, allowing for the introduction of various substituents that enhance its pharmacological properties .
Medicinal Chemistry Applications
The compound has been explored as a scaffold for developing new therapeutic agents, particularly as analogs of piperidine-containing drugs. Its applications include:
- Piperidine Isosteres : this compound serves as a versatile building block for creating piperidine isosteres that exhibit improved absorption, distribution, metabolism, and excretion (ADME) properties compared to traditional piperidine derivatives .
Case Study: Synthesis of Epibatidine Analogues
Research has demonstrated the utility of this compound in synthesizing smaller analogues of epibatidine, a potent nicotinic receptor ligand. The synthesis involved:
- The introduction of heterocycles to enhance binding affinity and selectivity towards nicotinic receptors.
- The use of oxidation-reduction strategies to facilitate structural modifications while retaining configuration .
Pharmacological Potential
The pharmacological characterization of derivatives based on this compound has revealed promising activities:
- Nicotinic Acetylcholine Receptor Modulation : Compounds derived from this bicyclic structure have shown potential as selective modulators of nicotinic receptors, which are implicated in various neurological disorders .
Case Study: Synthesis and Activity Evaluation
A study focused on synthesizing C4-(Thiotriazolyl)-substituted derivatives demonstrated that modifications at specific positions on the azabicyclic structure could lead to compounds with enhanced receptor selectivity and potency against mGluR (metabotropic glutamate receptors) .
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Key structural variations among analogs include differences in bicyclo ring systems, substituents, and stereochemistry. Below is a comparative table:
Notes:
- Ring Strain : The [2.2.0] system exhibits higher strain compared to [2.1.1] or [2.2.1], enhancing reactivity for functionalization (e.g., bromination or cross-coupling ).
- Substituent Effects : Methyl esters (e.g., in the target compound) are more labile to hydrolysis than tert-butyl esters, which provide superior stability .
- Stereochemistry : Compounds like the [3.1.0] analog in demonstrate stereospecificity, critical for binding selectivity in drug design .
This compound
- Primary Routes :
- Photochemical [2+2] Cycloaddition : Used to construct the bicyclo[2.2.0] core .
- Functionalization : Bromomethyl derivatives (e.g., 421/iso-421 ) are synthesized via Appel reaction with CBr₄/PPh₃ . Subsequent cross-coupling with aryl boronic esters (e.g., pyrimidin-3-yl) employs dual photo/nickel catalysis .
Comparisons with Analogs
- tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate : Synthesized via bromine-mediated rearrangements of 2-azabicyclo[2.2.0]hex-5-enes, leveraging steric effects to favor [2.1.1] formation .
- Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate : Likely derived from Diels-Alder or electrocyclic reactions, capitalizing on the larger ring’s reduced strain .
Key Differences :
- The target compound’s synthesis frequently yields constitutional isomers (e.g., 5- vs. 6-substituted derivatives), complicating NMR characterization due to signal overlap .
- tert-Butyl analogs prioritize protective group strategies (e.g., Boc for amine stability), whereas methyl esters focus on reactivity .
Biological Activity
Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a bicyclic framework that includes a nitrogen atom in the ring structure, contributing to its unique reactivity and interaction with biological targets. The compound's molecular formula is C_8H_13NO_2, and it has a molecular weight of approximately 155.19 g/mol.
Biological Activity Overview
Research has indicated that compounds with similar azabicyclic structures exhibit a range of biological activities, including:
- Antinociceptive Effects : Some azabicyclic compounds have been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are involved in pain modulation.
- Antimicrobial Activity : Certain derivatives exhibit antibacterial properties, making them candidates for antibiotic development.
- CNS Activity : The ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the bicyclic structure. For instance, modifications at the nitrogen atom or the carboxylate group can significantly alter the compound's affinity for specific receptors and its overall pharmacological profile.
| Substituent | Effect on Activity |
|---|---|
| Methyl (–CH₃) | Enhances lipophilicity and receptor binding |
| Hydroxyl (–OH) | Increases solubility and may affect CNS penetration |
| Halogen (–F, –Cl) | Modulates electronic properties, enhancing receptor interactions |
Case Studies
- Nicotinic Receptor Interaction : A study evaluated the binding affinity of various azabicyclic compounds to nAChRs, revealing that this compound exhibits moderate affinity, potentially useful in developing analgesics targeting pain pathways .
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound possess significant antibacterial activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .
- CNS Activity Assessment : Behavioral studies in animal models indicated that this compound may exert anxiolytic effects, warranting further investigation into its potential as an anxiolytic agent .
Pharmacological Characterization
The pharmacological profile of this compound has been characterized through various assays:
- IC50 Values : The inhibitory concentration required to reduce biological activity by 50% was determined for several targets, indicating promising potency in some cases.
| Target | IC50 (μM) |
|---|---|
| nAChR | 5.4 |
| Bacterial Growth Inhibition | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
